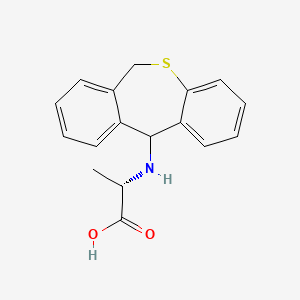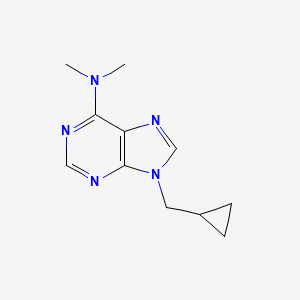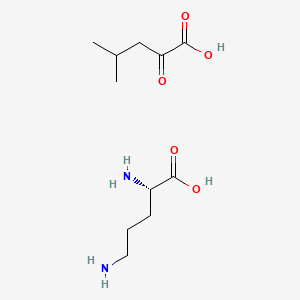
3-Methyl-4-(alpha-methylbenzyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(alpha-methylbenzyl)phenol: is an organic compound belonging to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a methyl group and an alpha-methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One of the common methods to synthesize 3-Methyl-4-(alpha-methylbenzyl)phenol involves the Grignard reaction.
Hydrogenation or Reduction: Another method involves the hydrogenation or reduction of acetophenone.
Industrial Production Methods:
- The industrial production of this compound often involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining an inert atmosphere, typically using nitrogen or argon, and controlling the temperature to optimize the reaction rate and product formation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methyl-4-(alpha-methylbenzyl)phenol can undergo oxidation reactions, leading to the formation of quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The compound is reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
- 3-Methyl-4-(alpha-methylbenzyl)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- It has potential applications in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior in biological systems.
Medicine:
- The compound is investigated for its potential antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Industry:
- It is used in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-Methyl-4-(alpha-methylbenzyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with specific enzymes, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.
4-Methylphenol (p-Cresol): Similar in structure but lacks the alpha-methylbenzyl group, used in the production of antioxidants and fragrances.
2,4-Dimethylphenol: Contains two methyl groups on the benzene ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness:
- 3-Methyl-4-(alpha-methylbenzyl)phenol is unique due to the presence of both a methyl group and an alpha-methylbenzyl group, which confer distinct chemical properties and reactivity compared to other phenolic compounds. This structural uniqueness allows for specific applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
35770-75-3 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-methyl-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3 |
Clave InChI |
KJONBRVREKLHRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















